

Application Note: QuEChERS Method for Multiresidue Pesticide Analysis, Including Carbophenothion

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Compound of Interest

Compound Name: Carbophenothion

Cat. No.: B1668428

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Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in food safety testing for the analysis of pesticide residues.[1][2][3] This streamlined approach combines extraction and cleanup into a single, efficient process, significantly improving laboratory throughput compared to traditional methods.[1]

Carbophenothion, an organophosphate pesticide, can be effectively extracted and analyzed from various food matrices using the QuEChERS methodology, followed by sensitive detection techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for the multiresidue analysis of pesticides, including **Carbophenothion**, in food samples.

Principle of the Method

The QuEChERS method is a two-step process:

- **Extraction and Partitioning:** The sample is first homogenized and then extracted with acetonitrile.[1] The addition of salts, typically magnesium sulfate (MgSO_4) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[5]

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments.[1] The choice of sorbents depends on the complexity of the sample matrix.[6]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific food matrix and target analytes.

1. Reagents and Materials

- Acetonitrile (pesticide residue grade)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Sodium Chloride (NaCl)
- Sodium Acetate (CH_3COONa) or Sodium Citrate salts
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB)
- 50 mL and 15 mL polypropylene centrifuge tubes with screw caps
- High-speed centrifuge
- Vortex mixer
- Syringe filters (0.22 μm PTFE)

2. Sample Preparation

- For solid samples like fruits and vegetables, chop and homogenize a representative portion of the sample. For dry samples, it may be necessary to add a specific amount of water to

rehydrate them before extraction.[2]

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

3. Extraction Procedure (Based on AOAC and EN Methods)

- Add 10-15 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
- If required, add an internal standard solution.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
- Add the appropriate QuEChERS extraction salt packet. Common combinations include:
 - Original/Unbuffered: 4 g MgSO_4 , 1 g NaCl
 - AOAC 2007.01: 6 g MgSO_4 , 1.5 g Sodium Acetate[7]
 - EN 15662: 4 g MgSO_4 , 1 g NaCl, 1 g Trisodium Citrate Dihydrate, 0.5 g Disodium Citrate Sesquihydrate[7]
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[8]

4. Dispersive SPE (d-SPE) Cleanup

- Transfer a 1-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate cleanup sorbents.[2] The choice of sorbents depends on the matrix:
 - General Fruits and Vegetables: 150 mg MgSO_4 , 50 mg PSA per mL of extract.
 - Samples with Fats and Waxes: Add 50 mg C18 per mL of extract.
 - Samples with Pigments (e.g., chlorophyll, carotenoids): Add 7.5-50 mg GCB per mL of extract. Note: GCB may retain some planar pesticides.[9]
- Cap the d-SPE tube and vortex for 1 minute.

- Centrifuge at ≥ 3000 rcf for 5 minutes.
- The resulting supernatant is ready for analysis. If analyzing by LC-MS/MS, it can often be diluted with the mobile phase. For GC-MS/MS, a solvent exchange to a more amenable solvent like toluene or isooctane may be necessary, or the extract can be analyzed directly. [\[10\]](#)
- Filter the final extract through a 0.22 μm syringe filter before injection into the analytical instrument. [\[11\]](#)

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile pesticides like **Carbophenothion**.

- Gas Chromatograph (GC):
 - Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), is commonly used.
 - Injection: Splitless injection is typically employed to maximize sensitivity.
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An optimized temperature gradient is used to separate the target analytes.
- Tandem Mass Spectrometer (MS/MS):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. At least two transitions per compound are monitored for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for a broader range of pesticide polarities and is particularly useful for thermally labile compounds.

- Liquid Chromatograph (LC):
 - Column: A C18 reversed-phase column is commonly used for separation.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
 - Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.
- Tandem Mass Spectrometer (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for organophosphates.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

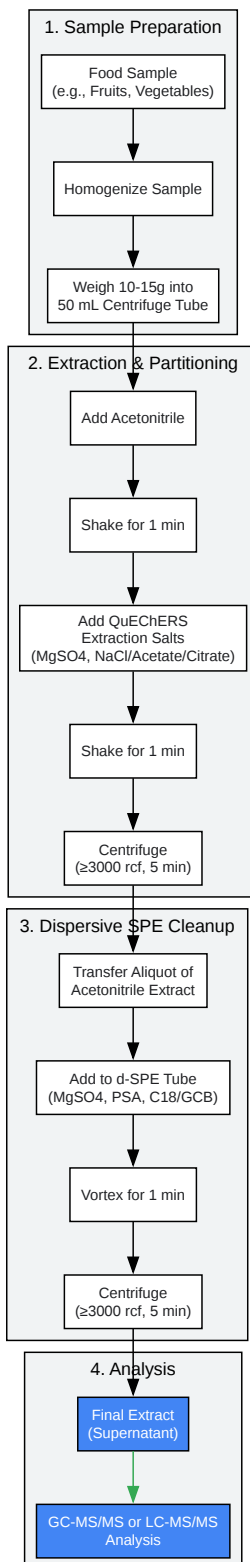
The following table summarizes typical performance data for the QuEChERS method for various pesticides, including organophosphates, in different matrices.

Pesticide Class	Analyte	Matrix	Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Organophosphate	Chlorpyrifos	Brown Rice	95-105	<5	Not specified	[12]
Organophosphate	Diazinon	Brown Rice	95-105	<5	Not specified	[12]
Organophosphate	Fenitrothion	Brown Rice	95-105	<5	Not specified	[12]
Organophosphate	Malathion	Brown Rice	95-105	<5	Not specified	[12]
Various	Multiple	Fruits/Vegetables	70-120	≤20	Not specified	[13]
Various	Multiple	Edible Insects	70-120	<20	0.010-0.015	[6]
Various	Multiple	Strawberries	70-125	<10	0.0003-0.0197	[11]
Various	Multiple	Mango	70-120	<20	0.0025-0.5	[9]

Recovery and Relative Standard Deviation (RSD) values are generally within the acceptable ranges set by regulatory guidelines like SANTE (70-120% recovery with RSD ≤ 20%).[\[7\]](#)

Mandatory Visualization

QuEChERS Experimental Workflow for Pesticide Analysis

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Caption: QuEChERS experimental workflow diagram.

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